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Compound of Interest

Compound Name: Tetrakis(4-nitrophenyl)methane

Cat. No.: B1336605

A deep dive into the physicochemical properties of Tetrakis(4-nitrophenyl)methane (TANPM),
this guide offers a comparative analysis against its lower nitrated analogues, Tris(4-
nitrophenyl)methane and Bis(4-nitrophenyl)methane. We explore experimental data alongside
computational predictions to provide a comprehensive validation of its characteristics, offering
valuable insights for researchers in materials science and drug development.

Tetrakis(4-nitrophenyl)methane (TANPM) is a unique molecule characterized by a central
tetrahedral carbon atom bonded to four nitrophenyl groups. The presence of multiple nitro
groups, which are strong electron-withdrawing moieties, significantly influences its electronic,
optical, and thermal properties. Understanding these properties is crucial for its potential
applications as a versatile building block in supramolecular chemistry and the design of novel
functional materials. This guide provides a detailed comparison of TANPM with its counterparts
containing fewer nitro groups, offering a clear perspective on the structure-property
relationships within this class of compounds.

Comparative Analysis of Physicochemical
Properties

To facilitate a clear comparison, the fundamental physicochemical properties of TANPM and its
analogues are summarized below. These properties have been sourced from experimental
data and computational predictions available in public databases.
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Tetrakis(4- Tris(4- Bis(4-
Property nitrophenyl)methan nitrophenyl)methan nitrophenyl)methan
e (TANPM) (5 e
Molecular Formula C25H16N40s[1][2] C19H13N306[3] C13H10N204
Molecular Weight 500.42 g/mol [1][2] 379.33 g/mol [3] 258.23 g/mol

White to Orange to

Appearance Green powder to
crystal[4]
Melting Point >300 °C 206 °C 84-85 °C[5][6]

Experimental Protocols and Methodologies

A cornerstone of validating computational models is the robust experimental data that
underpins them. Here, we detail the methodologies for key experimental techniques used to
characterize TANPM and similar nitroaromatic compounds.

Synthesis of Tetrakis(4-nitrophenyl)methane

The synthesis of TANPM is typically achieved through the nitration of tetraphenylmethane. A
common procedure involves the following steps:

o Tetraphenylmethane is slowly added to a cooled mixture of fuming nitric acid and sulfuric
acid.

e The reaction mixture is stirred at a low temperature (around -10 °C) to control the exothermic
reaction and prevent over-nitration.[7]

e Acetic anhydride and glacial acetic acid are subsequently added.[8]
e The reaction is allowed to proceed for several hours.

e The product is then precipitated by pouring the reaction mixture into ice water and collected
by filtration.
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« Purification is typically carried out by recrystallization from a suitable solvent like a mixture of
dichloromethane and ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR spectroscopy is a powerful tool
for confirming the molecular structure of T4ANPM. The spectrum is typically recorded using a
high-field NMR spectrometer (e.g., 400 MHz) in a deuterated solvent such as deuterated
chloroform (CDCIs). The chemical shifts (d) are reported in parts per million (ppm) relative to a
standard internal reference like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is employed to
identify the characteristic functional groups present in the molecule. The analysis is performed
on a solid sample, often prepared as a KBr pellet. The spectrum reveals vibrational frequencies
corresponding to the nitro groups (symmetric and asymmetric stretching) and the aromatic C-H
and C=C bonds.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the
electronic transitions within the molecule. The absorption spectrum is recorded by dissolving
the compound in a suitable solvent (e.g., chloroform) and measuring its absorbance over a
range of wavelengths, typically from 200 to 800 nm.[9]

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and
decomposition temperature of the compound. The analysis involves heating a small sample of
the material at a constant rate in a controlled atmosphere (e.g., nitrogen) and monitoring the
change in mass as a function of temperature.[8]

Computational Validation Workflow

The validation of molecular properties through computational methods is a critical step in
modern chemical research. Density Functional Theory (DFT) and Time-Dependent DFT (TD-
DFT) are powerful quantum mechanical methods used to predict a wide range of properties,
including molecular structures, electronic spectra, and thermal stability.[10][11][12][13][14][15]
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Below is a DOT script representing a typical workflow for the computational validation of the
properties of a nitroaromatic compound like TANPM.

Computational Validation Workflow for Nitroaromatic Compounds

Input

Molecular Structure
(e.g., from X-ray or built)

DFT Cal‘;ulations
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TD-DFT Calculations ermal Stability Prediction

UV-Vis Spectra Simulation

(e.g., CAM-B3LYP/6-311++G*) Frequency Calculation NBO Analysis Bond Dissociation Energy

Validation

Experimental Data
(NMR, IR, UV-Vis, TGA)

J

Comparison & Analysis

Nonlinear Optical Properties

Click to download full resolution via product page

Caption: A flowchart illustrating the computational workflow for validating the properties of

nitroaromatic compounds.
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Structure-Property Relationship: The Impact of
Nitration

The progressive addition of nitro groups from Bis(4-nitrophenyl)methane to TANPM has a
profound impact on the electronic and physical properties of these molecules. The strong
electron-withdrawing nature of the nitro groups leads to a significant polarization of the
aromatic rings, which in turn influences their intermolecular interactions and macroscopic
properties.

For instance, the melting point dramatically increases with the number of nitro groups,
indicating stronger intermolecular forces in the solid state. This can be attributed to a
combination of increased dipole-dipole interactions and potentially more efficient crystal
packing.

Computationally, the effect of nitration can be observed in the calculated molecular electrostatic
potential (MEP) maps, where the regions around the nitro groups exhibit a strong negative
potential. Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) are
lowered with increasing nitration, which has direct implications for the electronic absorption
spectra and the chemical reactivity of the molecules.

The logical relationship between the degree of nitration and the resulting properties can be
visualized as follows:
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Impact of Nitration on Molecular Properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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